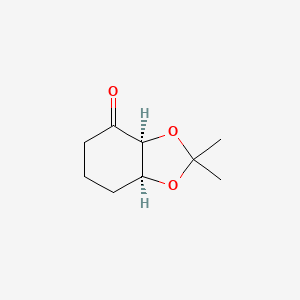
cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of hexahydro-1,3-benzodioxol-2-one and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
hexahydro-1,3-benzodioxol-2-one: A closely related compound with similar structural features.
hexahydro-1,3-dioxaindan-2-one: Another similar compound with slight variations in its chemical structure.
Uniqueness
cis-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. Its distinct properties make it valuable in research and industrial applications .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-1,3-benzodioxol-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h7-8H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
MRTKVCOALNIMRT-JGVFFNPUSA-N |
Isomeric SMILES |
CC1(O[C@H]2CCCC(=O)[C@H]2O1)C |
Canonical SMILES |
CC1(OC2CCCC(=O)C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















